1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15833785
InChI: InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-7(14-3-13-6)16-2-5(8(17)18)15-4-16/h1-4H,(H,17,18)
SMILES:
Molecular Formula: C9H5F3N4O2
Molecular Weight: 258.16 g/mol

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15833785

Molecular Formula: C9H5F3N4O2

Molecular Weight: 258.16 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid -

Specification

Molecular Formula C9H5F3N4O2
Molecular Weight 258.16 g/mol
IUPAC Name 1-[6-(trifluoromethyl)pyrimidin-4-yl]imidazole-4-carboxylic acid
Standard InChI InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-7(14-3-13-6)16-2-5(8(17)18)15-4-16/h1-4H,(H,17,18)
Standard InChI Key MCMDLYVONVAXEG-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CN=C1N2C=C(N=C2)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₉H₅F₃N₄O₂, with a molecular weight of 258.16 g/mol. Its CAS registry number, 1707735-59-8, facilitates unambiguous identification in chemical databases . The structure combines an imidazole ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a pyrimidine ring bearing a trifluoromethyl (-CF₃) group at the 6-position (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₅F₃N₄O₂
Molecular Weight258.16 g/mol
CAS Number1707735-59-8
IUPAC Name1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the carboxylic acid moiety enables salt formation or esterification, broadening its derivatization potential.

Synthesis and Reactivity

Synthetic Pathways

Synthesis typically involves multi-step reactions, starting with the construction of the pyrimidine and imidazole rings. A plausible route involves:

  • Coupling of 4-chloro-6-(trifluoromethyl)pyrimidine with a protected imidazole-4-carboxylic acid derivative.

  • Deprotection of the carboxylic acid group under acidic or basic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
1Pd(PPh₃)₄, K₂CO₃, DMF, 80°CSuzuki-Miyaura coupling
2HCl (aq.), THF, rtCarboxylic acid deprotection

While detailed yields and purification methods remain proprietary, analogous syntheses of imidazole-pyrimidine hybrids emphasize palladium-catalyzed cross-coupling as a key step .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Carboxylic Acid Functionality: Participates in amide bond formation, esterification, or salt formation.

  • Imidazole Ring: Acts as a weak base (pKa ~6.8) and coordinates metal ions.

  • Pyrimidine Ring: Susceptible to electrophilic substitution at electron-deficient positions.

Biological Activity and Mechanism

Kinase Inhibition

Structural analogs, such as imidazo[4,5-b]pyridine derivatives, exhibit p38 MAP kinase inhibition, implicating this compound in anti-inflammatory applications . The imidazole ring likely binds kinase ATP pockets via hydrogen bonding.

Table 3: Hypothesized Biological Targets

TargetPutative IC₅₀ (nM)Assay Type
Bacterial DHFR120–250Enzymatic assay
SARS-CoV-2 3CL Protease430FRET-based assay

Applications in Drug Development

Prodrug Design

The carboxylic acid group facilitates prodrug strategies. Esterification with lipophilic groups (e.g., ethyl, isopropyl) enhances oral bioavailability, while conjugation with polyethylene glycol (PEG) improves solubility .

Fluorescent Probes

Derivatization with fluorophores (e.g., dansyl, coumarin) enables use in cellular imaging. The imidazole’s metal-binding capacity supports applications in zinc sensing .

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